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Compound of Interest

Compound Name: (2-Bromoethyl)cyclopropane

Cat. No.: B145715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(2-bromoethyl)cyclopropane is a valuable bifunctional molecule for synthetic chemists,

incorporating both a reactive alkyl bromide and a strained cyclopropane ring. This guide

provides a comprehensive overview of its physical and chemical properties, a detailed

experimental protocol for its synthesis, and an analysis of its chemical reactivity, tailored for

professionals in research and drug development.

Core Physical and Chemical Properties
(2-bromoethyl)cyclopropane is a colorless oil at room temperature. Its fundamental

properties are summarized in the table below, providing a quick reference for experimental

planning and safety considerations.
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Property Value Reference

Molecular Formula C₅H₉Br [1]

Molecular Weight 149.03 g/mol [1]

Boiling Point 129-138 °C

Density 1.338 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.481

Flash Point 39.2 ± 13.6 °C [1]

CAS Number 36982-56-6 [1]

Synthesis of (2-bromoethyl)cyclopropane
The most common and efficient method for the synthesis of (2-bromoethyl)cyclopropane is

the bromination of 2-cyclopropylethanol using phosphorus tribromide (PBr₃). This reaction

proceeds via a nucleophilic substitution mechanism.

Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and purification of (2-
bromoethyl)cyclopropane.
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Caption: Synthesis and Purification Workflow for (2-bromoethyl)cyclopropane.
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Detailed Experimental Protocol
Materials:

2-Cyclopropylethanol

Phosphorus tribromide (PBr₃)

Pyridine (anhydrous)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Dropping funnel

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure:

Reaction Setup: A solution of 2-cyclopropylethanol (1.0 equivalent) in anhydrous pyridine

(3.0 equivalents) is prepared in a round-bottom flask equipped with a magnetic stirrer and a

dropping funnel. The flask is cooled to 0 °C in an ice bath.
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Addition of PBr₃: Phosphorus tribromide (0.4 equivalents) is added dropwise to the stirred

solution over a period of 30 minutes, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for an additional 12-16 hours.

Work-up: The reaction is quenched by the slow addition of water. The resulting mixture is

transferred to a separatory funnel and extracted three times with diethyl ether.

Washing: The combined organic layers are washed successively with saturated aqueous

NaHCO₃ solution and brine.

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by vacuum distillation to yield pure (2-
bromoethyl)cyclopropane.

Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for (2-bromoethyl)cyclopropane,

the following data is predicted based on analogous structures and spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.45 Triplet 2H -CH₂-Br

~1.90 Multiplet 2H -CH₂-CH₂-Br

~0.70 Multiplet 1H Cyclopropyl CH

~0.45 Multiplet 2H Cyclopropyl CH₂

~0.10 Multiplet 2H Cyclopropyl CH₂
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

Chemical Shift (δ, ppm) Assignment

~38 -CH₂-Br

~34 -CH₂-CH₂-Br

~10 Cyclopropyl CH

~5 Cyclopropyl CH₂

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

~3080 C-H stretch (cyclopropyl)

2920-2850 C-H stretch (aliphatic)

~1450 CH₂ scissoring

~1250 C-Br stretch

~1020 Cyclopropane ring deformation

Mass Spectrometry (MS)
m/z Assignment

148/150 [M]⁺ (presence of Br isotopes)

69 [M-Br]⁺

41 [C₃H₅]⁺ (cyclopropyl fragment)

Chemical Reactivity and Applications
(2-bromoethyl)cyclopropane is a primary alkyl halide, making it susceptible to nucleophilic

substitution reactions, primarily through an Sₙ2 mechanism.[2][3] The presence of the

cyclopropane ring introduces unique reactivity considerations.
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Nucleophilic Substitution Reactions
The electrophilic carbon atom bonded to the bromine is readily attacked by a variety of

nucleophiles, leading to the displacement of the bromide ion. This allows for the introduction of

the cyclopropylethyl moiety into a wide range of molecules.

Caption: General Sₙ2 reaction of (2-bromoethyl)cyclopropane.

Common nucleophiles that can be employed include:

Cyanide (CN⁻): for the synthesis of cyclopropylethyl nitriles.

Azide (N₃⁻): leading to the formation of cyclopropylethyl azides.

Alkoxides (RO⁻): to produce cyclopropylethyl ethers.

Thiolates (RS⁻): for the synthesis of cyclopropylethyl thioethers.

Carbanions (e.g., from malonic esters): for carbon-carbon bond formation.

Grignard Reagent Formation
(2-bromoethyl)cyclopropane can be used to prepare the corresponding Grignard reagent, (2-

cyclopropylethyl)magnesium bromide. This organometallic reagent is a powerful nucleophile

and can be used to form new carbon-carbon bonds by reacting with electrophiles such as

aldehydes, ketones, and esters. The cyclopropane ring is generally stable under the conditions

required for Grignard reagent formation.

Ring Stability
The cyclopropane ring in (2-bromoethyl)cyclopropane is relatively stable under typical

nucleophilic substitution conditions. The high p-character of the C-C bonds in the cyclopropane

ring makes it less susceptible to ring-opening compared to more strained systems.[4][5][6]

However, under harsh conditions or with specific reagents, ring-opening reactions can occur.

Applications in Drug Discovery and Development
The cyclopropyl group is a desirable motif in medicinal chemistry due to its ability to impart

conformational rigidity and improve metabolic stability.[7] (2-bromoethyl)cyclopropane serves
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as a key building block for introducing the cyclopropylethyl group into potential drug

candidates. This can lead to enhanced binding affinity to biological targets and improved

pharmacokinetic properties.

Safety Information
(2-bromoethyl)cyclopropane is a flammable liquid and an irritant.[1] It should be handled in a

well-ventilated fume hood with appropriate personal protective equipment, including safety

glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety

Data Sheet (MSDS).

This technical guide provides a foundational understanding of the physical and chemical

properties of (2-bromoethyl)cyclopropane. The detailed synthetic protocol and discussion of

its reactivity are intended to facilitate its use in research and development, particularly in the

field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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